Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate
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Overview
Description
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a phenyl group, and an isocyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate typically involves the reaction of aldehydes or ketones with α-halo esters, facilitated by bases such as sodium ethoxide or sodium amide . The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a valuable synthetic tool for the formation of glycidic esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and the use of large-scale reactors and purification techniques would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the isocyano group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyano group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but lacks the isocyano group.
Methyl 3-phenyloxirane-2-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 2,3-epoxy-3-phenylbutyrate: Similar structure with an additional carbon in the backbone.
Uniqueness
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate is unique due to the presence of the isocyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
90179-07-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 2-isocyano-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-3-15-11(14)12(13-2)10(16-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |
InChI Key |
MLQWUCLRHCRNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC=CC=C2)[N+]#[C-] |
Origin of Product |
United States |
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